molecular formula C19H16N6O2S B3017535 N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 891110-57-9

N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Cat. No.: B3017535
CAS No.: 891110-57-9
M. Wt: 392.44
InChI Key: LYNYBAUJIHGYPM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a pyridinyl group, a triazolopyridazinyl group, and a sulfanyl group linked by an acetamide moiety. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. The triazolopyridazine ring, in particular, is a fused ring system that contains nitrogen atoms, which can participate in various interactions such as hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfanyl group might be involved in redox reactions, while the acetamide moiety could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl group might increase its lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Anticancer Potential

N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound related to your query, has shown significant anticancer effects. Studies have demonstrated that replacing the acetamide group in this compound with an alkylurea moiety results in synthesized derivatives with potent antiproliferative activities against various human cancer cell lines. These derivatives also exhibit reduced acute oral toxicity and maintain their inhibitory activity against PI3Ks and mTOR, suggesting potential as effective anticancer agents with lower toxicity (Wang et al., 2015).

Herbicidal Activity

Compounds such as N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, which are structurally similar to your query, have been found to possess excellent herbicidal activity. These compounds are effective against a broad spectrum of vegetation at low application rates, highlighting their potential utility in agricultural settings (Moran, 2003).

Antimicrobial Properties

A series of compounds including N-aryl substituted phenyl acetamide analogs of triazolo[1,5-c]pyrimidines, similar to your query, have been synthesized and tested for their antimicrobial activities. These compounds have shown effectiveness against various microbial strains, indicating their potential application in the treatment of infectious diseases (Fadda et al., 2017).

Insecticidal Properties

Research has also demonstrated the potential of related compounds in controlling agricultural pests. For instance, some newly synthesized sulfonamide thiazole derivatives have been identified as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These findings suggest the utility of such compounds in pest management strategies (Soliman et al., 2020).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-27-15-4-2-14(3-5-15)21-18(26)12-28-19-23-22-17-7-6-16(24-25(17)19)13-8-10-20-11-9-13/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNYBAUJIHGYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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